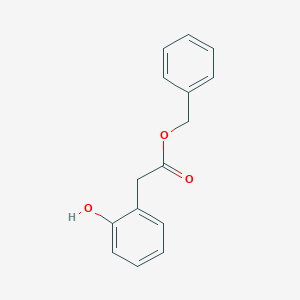

Benzyl 2-(2-hydroxyphenyl)acetate

Description

Benzyl 2-(2-hydroxyphenyl)acetate is an aromatic ester featuring a benzyl ester group linked to a phenylacetic acid backbone with a hydroxyl substituent at the ortho position of the phenyl ring. This compound’s ortho-hydroxyl group may enable intramolecular hydrogen bonding, influencing its stability and reactivity. Its structural framework is relevant in organic synthesis, particularly in developing UV absorbers or pharmaceutical intermediates, though specific applications require further research.

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

benzyl 2-(2-hydroxyphenyl)acetate |

InChI |

InChI=1S/C15H14O3/c16-14-9-5-4-8-13(14)10-15(17)18-11-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

InChI Key |

HQKFEUBRVQNYME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-(2-hydroxyphenyl)acetate can be synthesized through the esterification of benzyl alcohol with 2-hydroxyphenylacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of benzyl 2-hydroxyphenylacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions

Major Products Formed:

Scientific Research Applications

Benzyl 2-(2-hydroxyphenyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzyl 2-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Benzyl 2-(3-hydroxyphenyl)acetate (CAS 295320-25-1)

- Structure : Hydroxyl group at the meta position (3-position) of the phenyl ring.

- This positional change may also alter acidity (pKa) and metabolic stability .

Methyl 2-(4-hydroxy-2-methylphenyl)acetate (CAS 114474-04-3)

- Structure : Hydroxyl at the para position (4-position) with an additional methyl group at the 2-position.

- Properties : The para-hydroxyl enhances resonance stabilization, while the methyl group increases steric bulk, possibly reducing enzymatic degradation. Predicted pKa: 9.88 .

Ester Group Variations

Methyl 2-(2-hydroxyphenyl)acetate

Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate (CAS 103324-26-1)

- Structure : Methoxy substituent at the 3-position adjacent to the hydroxyl.

- Properties : Methoxy’s electron-donating effect stabilizes the aromatic ring, altering UV absorption profiles. Molecular weight: 196.2 g/mol .

Functional Group Modifications

Methyl 2-(2-(hydroxymethyl)phenyl)acetate (CAS 872018-06-9)

- Structure : Hydroxymethyl (–CH2OH) replaces the hydroxyl group.

Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate (CAS 1891181-95-5)

- Structure : Chloro and methyl substituents with a hydroxyl on the acetate chain.

- Properties : Chlorine’s electronegativity enhances electrophilic reactivity, while the branched structure may hinder crystallization. Molecular weight: 214.65 g/mol .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.